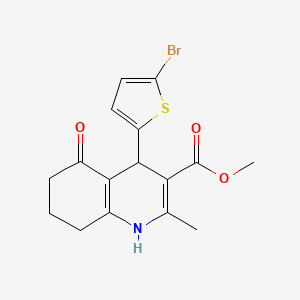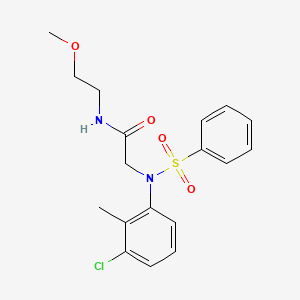![molecular formula C20H16N2O2S B5162993 N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5162993.png)
N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide, also known as ATB-346, is a novel non-steroidal anti-inflammatory drug (NSAID) that has been developed to reduce inflammation and pain associated with various diseases.
Mecanismo De Acción
N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins that cause inflammation and pain. However, unlike traditional NSAIDs, this compound selectively inhibits COX-2 while sparing COX-1. This selectivity reduces the risk of gastrointestinal side effects such as ulcers and bleeding.
Biochemical and Physiological Effects
Studies have shown that this compound reduces inflammation and pain in animal models of arthritis and other inflammatory diseases. In addition, this compound has been shown to have a protective effect on the gastrointestinal tract, reducing the risk of ulcers and bleeding. Furthermore, this compound has been shown to have a positive effect on bone health, increasing bone density and reducing the risk of fractures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide has several advantages for lab experiments. It has a high purity and a well-defined chemical structure, making it easy to analyze and study. In addition, this compound has been shown to be stable in various conditions, allowing for long-term storage and use. However, one limitation of this compound is that it is not water-soluble, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide. One area of interest is its potential use in treating other inflammatory diseases such as inflammatory bowel disease and psoriasis. In addition, researchers are exploring the use of this compound in combination with other drugs to enhance its effectiveness. Finally, there is interest in developing new formulations of this compound that are more water-soluble, which would increase its potential for clinical use.
Conclusion
This compound is a promising new NSAID that has been shown to be effective in reducing inflammation and pain associated with various diseases. Its selective inhibition of COX-2 and reduced risk of gastrointestinal side effects make it a promising alternative to traditional NSAIDs. Further research is needed to fully understand its potential uses and limitations.
Métodos De Síntesis
N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide is synthesized by reacting 2-thiophene carboxylic acid with aniline and then reacting the resulting product with benzoyl chloride. The final product is purified through recrystallization. This synthesis method has been optimized to produce a high yield of pure this compound.
Aplicaciones Científicas De Investigación
N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other inflammatory diseases. In addition, this compound has been shown to have fewer gastrointestinal side effects compared to traditional NSAIDs, making it a promising alternative for long-term use.
Propiedades
IUPAC Name |
N-[(E)-3-anilino-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-19(15-8-3-1-4-9-15)22-18(14-17-12-7-13-25-17)20(24)21-16-10-5-2-6-11-16/h1-14H,(H,21,24)(H,22,23)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUMFWUQQSOYGY-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(3,4-difluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5162913.png)


![N-{1-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5162941.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5162950.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5162957.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5162959.png)
![5-isobutyryl-3-(1-phenyl-5-propyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5162962.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide](/img/structure/B5162972.png)
![2-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane](/img/structure/B5162979.png)

![4,4'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5163004.png)
![2,3-dimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5163013.png)

